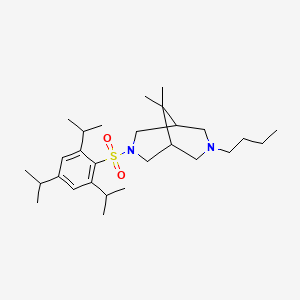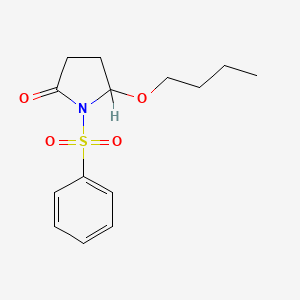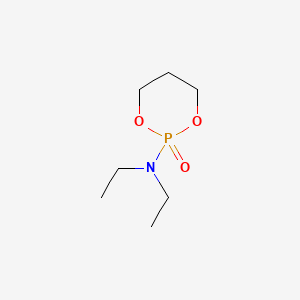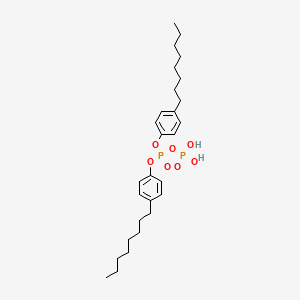
P,P-Bis(octylphenyl) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Bis(octylphenyl) diphosphate: is an organophosphorus compound with the molecular formula C28H44O7P2. It is known for its unique chemical structure, which includes two octylphenyl groups attached to a diphosphate backbone. This compound is utilized in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(octylphenyl) diphosphate typically involves the reaction of octylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final diphosphate compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: P,P-Bis(octylphenyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the diphosphate group into phosphite or phosphonate derivatives.
Substitution: The octylphenyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: P,P-Bis(octylphenyl) diphosphate is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. It helps in enhancing the thermal stability and flame retardancy of polymers.
Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: Industrially, it is used as a plasticizer and flame retardant in the production of plastics and other materials
Wirkmechanismus
The mechanism of action of P,P-Bis(octylphenyl) diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction is crucial in its applications in enzyme studies and as a stabilizer in polymers.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-octylphenyl) phosphono phosphate
- Bisphenol-A bis(diphenyl phosphate)
- Diphosphine ligands
Comparison: P,P-Bis(octylphenyl) diphosphate is unique due to its specific octylphenyl groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, bisphenol-A bis(diphenyl phosphate) is primarily used as a flame retardant, while diphosphine ligands are used in coordination chemistry. The unique structure of this compound allows it to be used in a broader range of applications, including as a plasticizer and stabilizer in polymers.
Eigenschaften
CAS-Nummer |
73559-49-6 |
|---|---|
Molekularformel |
C28H44O7P2 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
bis(4-octylphenyl) phosphono phosphate |
InChI |
InChI=1S/C28H44O7P2/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)33-37(32,35-36(29,30)31)34-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H2,29,30,31) |
InChI-Schlüssel |
BJAGJBULYHVWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CCCCCCCC)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
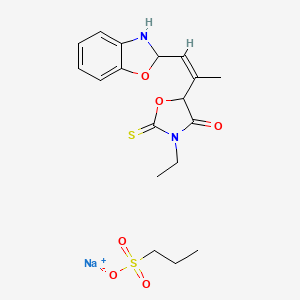
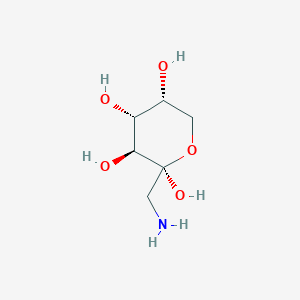
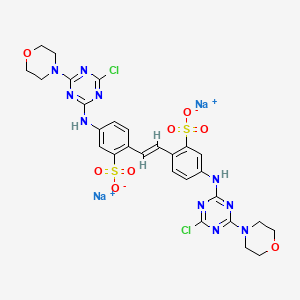

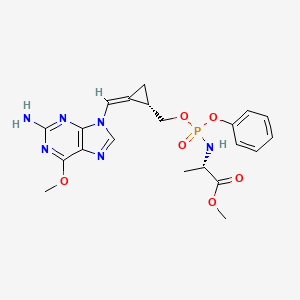
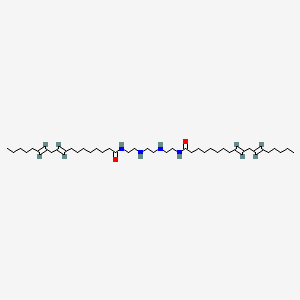
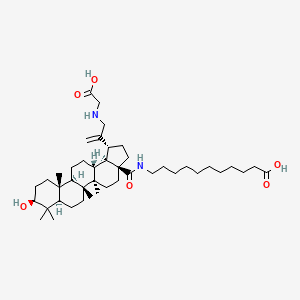
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
